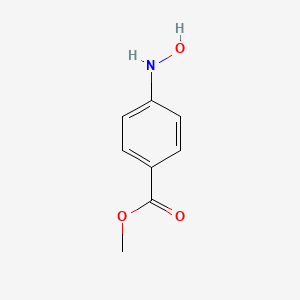

Methyl 4-(hydroxyamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(hydroxyamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUWFAHIDCNUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Molecular and Cellular Interactions of Methyl 4 Hydroxyamino Benzoate

Identification and Biochemical Validation of Specific Molecular Targets

Currently, there is a lack of published research specifically identifying and validating the molecular targets of Methyl 4-(hydroxyamino)benzoate.

Detailed Characterization of Enzyme Inhibition Kinetics by this compound

No studies providing a detailed characterization of the enzyme inhibition kinetics of this compound could be identified. Information regarding its potential inhibitory effects on specific enzymes, including determination of inhibition constants (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), is not available in the public domain.

Ligand-Receptor Binding Affinities and Modulatory Effects in In Vitro Systems

Data on the ligand-receptor binding affinities of this compound are not present in the available scientific literature. Consequently, there are no reported dissociation constants (KᏧ) or detailed analyses of its modulatory effects on receptor function in in vitro systems.

Analysis of DNA/RNA Interaction Profiles and Associated Mechanistic Insights

There is no available research detailing the interaction profiles of this compound with DNA or RNA. Mechanistic insights into how this compound might bind to nucleic acids and the functional consequences of such interactions have not been documented.

Elucidation of Intracellular Signaling Pathway Modulation

The effects of this compound on intracellular signaling pathways have not been a subject of published research.

Mapping of Cellular Signaling Cascades Affected by this compound

Due to the absence of relevant studies, it is not possible to map the cellular signaling cascades that may be affected by this compound.

Comprehensive Analysis of Protein-Protein Interaction Networks

A comprehensive analysis of protein-protein interaction networks modulated by this compound has not been reported in the scientific literature.

Application of Metabolomic and Proteomic Profiling for Cellular Response Characterization

The cellular response to xenobiotics such as this compound can be dissected with high resolution using 'omics' technologies. Metabolomics and proteomics, in particular, provide a snapshot of the functional state of a cell by quantifying changes in small-molecule metabolites and the protein landscape, respectively.

Metabolomic Profiling:

Metabolomic analysis would aim to identify and quantify endogenous small molecules in a biological system (e.g., cultured cells or tissues) following exposure to this compound. This is typically achieved using analytical platforms like mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. The goal is to pinpoint metabolic pathways perturbed by the compound. For instance, alterations in energy metabolism, amino acid metabolism, or lipid biosynthesis could indicate specific cellular targets or stress responses.

Proteomic Profiling:

Quantitative proteomics would be used to assess global changes in protein expression and post-translational modifications in response to the compound. Techniques such as isobaric tags for relative and absolute quantitation (iTRAQ) or tandem mass tags (TMT) coupled with LC-MS/MS allow for the simultaneous comparison of protein levels across multiple samples. This could reveal, for example, the upregulation of stress-response proteins, changes in the expression of cell cycle regulators, or alterations in signaling pathway components, offering clues to the compound's mechanism of action.

| Omics Approach | Methodology | Potential Endpoints for this compound | Illustrative Findings (Hypothetical) |

| Metabolomics | LC-MS, GC-MS, NMR | Alterations in central carbon metabolism, amino acid pathways, nucleotide metabolism, lipid profiles. | Increased levels of lactate (B86563) suggesting a shift to anaerobic glycolysis; depletion of glutathione (B108866) indicating oxidative stress. |

| Proteomics | iTRAQ, TMT, Label-free quantification (LFQ) | Changes in protein expression related to apoptosis, cell cycle control, DNA repair, oxidative stress response. | Upregulation of heat shock proteins (e.g., HSP70); altered expression of cyclins and cyclin-dependent kinases. |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

SAR and SMR studies are crucial for understanding how the chemical structure of this compound relates to its biological activity and mechanism of action. These studies guide the optimization of the compound for desired properties and the understanding of its interaction with biological targets.

To elucidate the mechanism of action of this compound, rationally designed chemical probes would be synthesized. These probes are analogs of the parent compound that incorporate specific features to facilitate the identification of molecular targets or the visualization of the compound within a cell. Examples include:

Affinity-based probes: These probes contain a reactive group that can covalently bind to the biological target upon interaction, allowing for subsequent isolation and identification of the target protein.

Fluorescently-tagged probes: A fluorescent moiety is attached to the core structure of this compound to enable its visualization by microscopy, providing information on its subcellular localization.

Photoaffinity labels: These probes can be activated by light to form a covalent bond with their target, offering temporal control over the labeling process.

The synthesis of such probes would involve multi-step organic chemistry, starting from commercially available materials. For instance, the synthesis could begin with a related benzoate (B1203000) derivative, followed by the introduction of the hydroxyamino group and the desired tag or reactive group.

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound and its analogs, a QSAR study would involve:

Data Set Generation: Synthesizing a library of analogs with systematic variations in their chemical structure (e.g., modifying substituents on the aromatic ring, altering the ester group).

Biological Testing: Evaluating the biological activity of each analog in a relevant assay (e.g., a cell growth inhibition assay).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, which quantify various aspects of their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).

Model Building and Validation: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the model would be rigorously validated.

Such models can predict the activity of new, untested analogs and provide insights into the structural features that are important for activity.

A pharmacophore is an abstract description of the molecular features that are necessary for a compound to exert a specific biological effect. For this compound, a pharmacophore model would be developed based on the structures of active analogs. This model would define the spatial arrangement of key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This information is invaluable for designing new compounds with improved potency and selectivity and for virtual screening of compound libraries to identify novel scaffolds.

| SAR/SMR Component | Description | Application to this compound |

| Mechanistic Probes | Synthesis of tagged or reactive analogs. | To identify the molecular target(s) and visualize subcellular localization. |

| QSAR Models | Mathematical correlation of structure and activity. | To predict the activity of new analogs and guide lead optimization. |

| Pharmacophore Modeling | Identification of essential molecular features for activity. | To design novel compounds with improved properties and for virtual screening. |

In Vitro Functional Evaluation in Defined Biological Systems

The biological effects of this compound would be characterized using a variety of in vitro functional assays. These assays provide quantitative data on the compound's impact on specific cellular processes.

To assess the functional consequences of cellular exposure to this compound, specific cell-based assays would be developed and optimized.

Growth Modulation Assays:

The effect of the compound on cell proliferation would be a primary endpoint. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt-1) assay, which measure metabolic activity as an indicator of cell viability, would be employed. A study on the related compound, methyl benzoate, demonstrated the use of the WST-1 assay to determine its cytotoxicity in various human cell lines, including HEK293 (kidney), CACO2 (colon), and SH-SY5Y (neuronal) cells. Current time information in Bangalore, IN. For this compound, a similar approach would be used to determine its half-maximal inhibitory concentration (IC50) for cell growth.

Specific Enzymatic Activity Assays:

If a specific enzyme is hypothesized to be a target of this compound, a direct enzymatic assay would be developed. For example, if the compound is predicted to inhibit a particular kinase, a kinase activity assay using a purified enzyme and a specific substrate would be performed. The assay would measure the rate of product formation in the presence and absence of the compound to determine its inhibitory potency (e.g., IC50 or Ki).

| Assay Type | Principle | Endpoint Measured | Example Application for this compound |

| Cell Viability (MTT/WST-1) | Reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. | Cell viability and proliferation. | Determination of the IC50 value for growth inhibition in a panel of cancer cell lines. |

| Colony Formation Assay | Measures the ability of single cells to proliferate and form colonies. | Long-term effects on cell survival and clonogenicity. | To assess the cytostatic versus cytotoxic effects of the compound. |

| Kinase Activity Assay | Measures the phosphorylation of a substrate by a specific kinase. | Enzyme inhibition (IC50, Ki). | To confirm direct inhibition of a putative kinase target identified through proteomic or other screening methods. |

Functional Assays Utilizing Recombinant Protein Systems

A comprehensive review of the scientific literature reveals a notable absence of studies employing functional assays with recombinant protein systems to investigate the molecular interactions of this compound. While the use of recombinant proteins is a cornerstone of modern biochemical and pharmacological research, allowing for the detailed study of a compound's direct effect on a specific protein target in a controlled in vitro environment, such research has not been published for this particular compound.

Searches for biochemical or enzymatic assays involving this compound have not yielded any specific results detailing its interaction with isolated and purified recombinant proteins. Consequently, there is no available data on its potential inhibitory or activating effects on specific enzymes, receptors, or other protein targets that are commonly expressed and purified using recombinant DNA technology.

This lack of data precludes the creation of a detailed report or data tables on the functional interactions of this compound with recombinant protein systems. Future research in this area would be necessary to elucidate the specific molecular targets of this compound and to understand its mechanism of action at the protein level. Such studies would be invaluable in determining its potential pharmacological or toxicological profile.

Computational Chemistry and Theoretical Modeling of Methyl 4 Hydroxyamino Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the intrinsic properties of a molecule by providing insights into its electronic distribution and energy.

The electronic structure of Methyl 4-(hydroxyamino)benzoate is fundamental to its chemical behavior. Density Functional Theory (DFT) is a commonly employed quantum chemical method to elucidate this structure. Key chemical reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined through these calculations. The HOMO energy reflects the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, these calculations can identify the most probable sites for electrophilic and nucleophilic attacks. Molecular electrostatic potential (MEP) maps, which visualize electron density distribution, can further highlight regions of positive and negative electrostatic potential, indicating areas prone to interactions with other charged or polar molecules. tcsedsystem.eduepstem.net

| Reactivity Descriptor | Illustrative Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.7 eV | Indicates the capability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the capability to accept electrons. |

| HOMO-LUMO Gap | 5.2 eV | Suggests a moderate level of chemical reactivity. |

Note: The values presented in this table are for illustrative purposes and would be derived from specific quantum chemical calculations in a research context.

Ab initio and DFT methods are highly effective for predicting a molecule's spectroscopic properties. For this compound, these computational approaches can simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.nettcsedsystem.edu

Simulated IR spectra can predict the vibrational frequencies of the molecule's functional groups, such as the carbonyl (C=O) stretch of the ester, the N-H and O-H stretches of the hydroxyamino group, and the various vibrations of the benzene (B151609) ring. researchgate.net These predictions can be validated against experimental IR spectra to confirm the molecular structure.

UV-Vis spectra simulations help in predicting electronic transitions and their corresponding absorption wavelengths (λmax), which is crucial for understanding the molecule's photophysical properties. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. tcsedsystem.eduepstem.net Comparing these calculated shifts with experimental data helps in confirming the atomic connectivity and the chemical environment of each nucleus. tcsedsystem.edu

Molecules exist as a dynamic ensemble of various spatial arrangements known as conformations. libretexts.org Conformational analysis of this compound involves a systematic exploration of its potential energy surface to identify stable conformers and the energy barriers that separate them. libretexts.orglumenlearning.com

By rotating the molecule's rotatable bonds, such as the C-N and the C-O bonds of the ester group, a potential energy landscape can be generated. This landscape reveals the low-energy, and thus more probable, conformations of the molecule. chemrxiv.orgnih.gov The relative energies of these conformers can be accurately calculated using methods like DFT. This analysis is vital for understanding how the molecule's three-dimensional shape influences its interactions with its environment, including solvents and biological targets. researchgate.net

Molecular Dynamics Simulations and Ligand-Macromolecule Docking

While quantum mechanics details the electronic structure, molecular dynamics (MD) simulations and docking studies are essential for understanding the behavior of this compound within a biological context. frontiersin.orgmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or an enzyme. For this compound, docking studies can identify potential binding sites on biological macromolecules and estimate the binding affinity. These studies can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

The hydroxyamino and ester groups of this compound are capable of forming hydrogen bonds, which are often crucial for specific binding to a biological target. The benzene ring can engage in hydrophobic and π-stacking interactions.

Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the this compound-macromolecule complex over time. rsc.org MD simulations provide a trajectory that describes the atomic positions and velocities as a function of time, offering insights into the stability of the predicted binding pose. frontiersin.org

These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide information on the flexibility of the complex. By analyzing the MD trajectory, the binding free energy can be calculated, offering a more rigorous measure of binding affinity than the scoring functions typically used in docking studies.

| Interaction Type | Potential Interacting Groups on this compound |

|---|---|

| Hydrogen Bonding | Hydroxyamino group (-NHOH), Ester group (-COOCH₃) |

| Hydrophobic Interactions | Benzene ring |

| π-Stacking | Benzene ring |

Predictive Modeling for Biological Activity and In Silico Screening

Predictive modeling encompasses a range of computational techniques that utilize the structural and physicochemical properties of a molecule to forecast its biological effects. For this compound, these methods are instrumental in identifying potential protein targets and predicting its efficacy, thereby accelerating the early stages of drug development.

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net In the context of this compound, this process can be applied to discover novel derivatives with enhanced biological activity.

The process often begins with the creation of a focused library of compounds derived from the this compound scaffold. This can be achieved by systematically modifying its structure, for instance, by adding different functional groups to the benzene ring or altering the ester and hydroxyamino moieties. researchgate.net These designed libraries can then be screened in silico against various biological targets. For example, given that the hydroxamic acid moiety (-CONHOH) is a known zinc-binding group, virtual screening efforts could target zinc-dependent enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases. researchgate.netacs.org

A study on benzoic acid derivatives employed structure-based virtual screening to identify potential inhibitors of Trypanosoma cruzi trans-sialidase, a key enzyme in Chagas disease. nih.gov This approach, which involves docking large compound databases into the active site of a target protein, could be similarly applied to libraries based on this compound to identify potential inhibitors for a range of diseases. nih.gov The results of such a screening would yield a list of "hit" compounds with favorable predicted binding energies and interactions with the target's active site. researchgate.net

Table 1: Exemplary Virtual Screening Workflow for this compound Derivatives

| Step | Description | Tools and Techniques |

| 1. Target Selection | Identification of a biologically relevant protein target (e.g., HDAC, MMP). | Literature review, pathway analysis. |

| 2. Library Design | Generation of a virtual library of this compound analogs. | Combinatorial library enumeration software. |

| 3. Molecular Docking | Docking of the virtual library into the prepared 3D structure of the target protein. | AutoDock, Glide, MOE. |

| 4. Scoring and Ranking | Ranking of the docked compounds based on their predicted binding affinity. | Scoring functions (e.g., empirical, knowledge-based). |

| 5. Post-processing | Filtering of top-ranked hits based on drug-likeness and ADMET properties. | QSAR models, ADMET prediction tools. |

It is important to note that while virtual screening can significantly narrow down the number of compounds for experimental testing, the identified hits require subsequent in vitro and in vivo validation to confirm their biological activity. nih.gov

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, arranged in a specific three-dimensional geometry. nih.gov For this compound, a pharmacophore model can be generated based on its structure and known active analogs or from the crystal structure of a target protein it is predicted to bind to. nih.govmdpi.com

Pharmacophore models serve as powerful filters in virtual screening to identify novel scaffolds that possess the key interaction features but may have a different underlying chemical structure. nih.gov This approach, known as scaffold hopping, is valuable for discovering new classes of compounds with potentially improved properties. mdpi.com For instance, a pharmacophore model derived from hydroxamic acid-based HDAC inhibitors was successfully used to screen databases and identify new potent inhibitors. nih.govnih.gov

Once a "hit" compound is identified, in silico lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic properties. frontiersin.org This iterative process involves making targeted chemical modifications to the lead compound and evaluating their impact using computational methods before undertaking chemical synthesis. For this compound, this could involve:

Structure-Activity Relationship (SAR) by Catalog: Analyzing how small, systematic changes to the molecule (e.g., adding substituents at different positions on the benzene ring) affect its predicted activity. frontiersin.org

Fragment Growing: Extending the molecule from a specific vector to achieve additional favorable interactions with the target protein. frontiersin.org

Fragment Linking or Merging: Combining two or more fragments that bind to adjacent sites in the protein to create a single, more potent molecule. frontiersin.org

These strategies are often guided by molecular docking and molecular dynamics simulations to visualize and assess the stability of the new compound in the binding site of the target. nih.gov

Computational methods can also be used to predict the likely biochemical modalities of this compound and its derivatives. This involves forecasting the types of biological activities the compound might exhibit.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive effort. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov By developing QSAR models for a series of hydroxamic acid or benzoate (B1203000) derivatives, it is possible to predict the activity of new, unsynthesized compounds, including those based on the this compound scaffold. nih.govresearchgate.net For example, QSAR studies on hydroxamic acid derivatives have successfully predicted their inhibitory activity against enzymes like peptide deformylase and histone deacetylases. nih.gov

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 167.16 g/mol | Computed |

| LogP | 1.8 | XLogP3 |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Lipinski's Rule of Five | 0 Violations | Computed |

Data sourced from PubChem. nih.gov These predictions suggest that this compound has favorable physicochemical properties for oral bioavailability.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These in silico ADMET predictions are crucial for early-stage drug discovery, as they help to identify and filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects. nih.gov For hydroxamic acids, a key concern is potential mutagenicity. acs.org Computational models can be employed to predict this liability, guiding the design of safer analogs. acs.org

Degradation Pathways and Stability Assessments of Methyl 4 Hydroxyamino Benzoate in Research Matrices

Investigation of Chemical Stability under Varied Experimental Conditions

Detailed investigations into the chemical stability of Methyl 4-(hydroxyamino)benzoate under various experimental conditions, as outlined below, have not been reported in the accessible scientific literature.

Comprehensive Hydrolytic Stability Profiling Across pH Ranges

No data is publicly available on the hydrolytic stability of this compound across different pH ranges. Such studies would be crucial to understanding its persistence in aqueous environments, a key parameter for many research and industrial applications.

Characterization of Photochemical Degradation Pathways

Information regarding the photochemical degradation of this compound is not present in the reviewed literature. The susceptibility of a compound to degradation by light is an important factor in determining its environmental fate and handling requirements.

Analysis of Oxidative Stability and Identification of Chemical Degradation Products in Research Media

There are no specific studies on the oxidative stability of this compound or the identification of its potential degradation products in research media. Generally, the arylhydroxylamine functional group is known to be susceptible to oxidation, which can lead to the formation of various products, but specific data for this compound is lacking. Arylhydroxylamines are recognized as reactive species that can undergo oxidation to nitroso compounds. taylorfrancis.com

Characterization of Enzymatic Biotransformation in Isolated In Vitro Systems

The enzymatic biotransformation of this compound has not been a subject of published research, leaving a gap in the understanding of its metabolic fate in biological systems.

Identification and Characterization of Responsible Metabolizing Enzymes

Without studies on its biotransformation, the specific enzymes that might be responsible for the metabolism of this compound remain unidentified.

Elucidation of In Vitro Biotransformation Product Structures

Consequently, the structures of any potential in vitro biotransformation products of this compound have not been elucidated.

Advanced Analytical Method Development for Research Applications of Methyl 4 Hydroxyamino Benzoate

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for isolating "Methyl 4-(hydroxyamino)benzoate" from complex matrices, identifying it, and determining its concentration. The following subsections explore the optimization of various chromatographic techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like "this compound". A reversed-phase HPLC method is proposed for its separation and quantification.

Method Parameters: A C18 column is a suitable stationary phase due to the nonpolar nature of the benzene (B151609) ring in the analyte. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the buffer would be a critical parameter to optimize, as the hydroxyamino group has ionizable protons. A slightly acidic pH might be necessary to ensure the compound is in a single, stable protonation state, leading to better peak shape and reproducibility. Detection can be effectively achieved using a UV-Vis detector, as the aromatic ring conjugated with the ester and hydroxyamino groups is expected to have a significant chromophore.

Hypothetical HPLC Method Optimization Data:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Column | C8 | C18 | Phenyl-Hexyl | C18 |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | 10 mM Phosphate (B84403) Buffer (pH 4.5) | 10 mM Phosphate Buffer (pH 4.5) |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile |

| Gradient | Isocratic (50% B) | Gradient (10-90% B) | Isocratic (60% B) | Gradient (20-80% B over 15 min) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min | 1.0 mL/min |

| Detection Wavelength | 254 nm | 272 nm | 280 nm | 272 nm |

| Retention Time | 4.2 min | 8.5 min | 3.1 min | 7.8 min |

| Peak Tailing | 1.5 | 1.1 | 1.8 | 1.1 |

This table presents hypothetical data for the purpose of illustrating the optimization process.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, "this compound" is a polar and thermally labile compound due to the presence of the hydroxyamino group, making it unsuitable for direct GC analysis. Therefore, derivatization is a necessary step to increase its volatility and thermal stability. researchgate.net

Derivatization Strategies: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the -NHOH group into a more volatile trimethylsilyl (B98337) derivative. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is another viable option that can also enhance detectability with an electron capture detector (ECD).

Hypothetical GC Derivatization Data:

| Derivatizing Agent | Reaction Conditions | Expected Retention Time Shift | Detector Suitability |

| None | - | Unstable, likely decomposition | - |

| BSTFA with 1% TMCS | 60°C for 30 min | Significant decrease | FID, MS |

| MSTFA | 70°C for 20 min | Significant decrease | FID, MS |

| PFPA | 50°C for 45 min | Significant decrease | FID, ECD, MS |

This table presents hypothetical data to illustrate the potential effects of derivatization.

Capillary Electrophoresis (CE) offers high separation efficiency and is an excellent technique for the purity assessment of "this compound". Its ability to separate compounds based on their charge-to-size ratio makes it suitable for analyzing the ionic state of the analyte. The use of CE for the analysis of aminobenzoic acid derivatives has been reported. nih.govjst.go.jp

Method Parameters: A typical CE method would involve an uncoated fused-silica capillary. The background electrolyte (BGE) composition is crucial; a buffer system such as phosphate or borate (B1201080) at a controlled pH would be used to maintain a consistent charge on the analyte and ensure reproducible migration times. Detection is commonly performed using a diode array detector (DAD) to obtain spectral information for peak identification.

Hypothetical CE Method Parameters:

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 25 mM Sodium Phosphate buffer, pH 7.0 |

| Applied Voltage | 20 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | DAD at 272 nm |

| Expected Migration Time | 5-10 minutes |

This table presents hypothetical parameters for a CE method.

Spectroscopic and Spectrometric Approaches for Research-Oriented Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural confirmation and detailed analysis of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide critical information about the molecular structure of "this compound". Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to confirm the connectivity of atoms within the molecule. NMR can also be used to monitor the progress of reactions involving this compound. chemicalbook.com

Predicted NMR Data: Based on the structure of "this compound" and data from similar compounds, the following chemical shifts can be predicted. The protons on the benzene ring would appear as two doublets in the aromatic region. The methyl ester protons would be a singlet, and the protons of the hydroxyamino group would also likely be singlets, with their chemical shifts being sensitive to solvent and concentration.

Hypothetical ¹H and ¹³C NMR Chemical Shift Predictions (in DMSO-d₆):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -COOCH₃ | ~3.8 | ~52 |

| -COOCH₃ | - | ~166 |

| Aromatic C-H (ortho to -COOCH₃) | ~7.8 | ~131 |

| Aromatic C-H (ortho to -NHOH) | ~7.0 | ~114 |

| Aromatic C (ipso to -COOCH₃) | - | ~125 |

| Aromatic C (ipso to -NHOH) | - | ~150 |

| -NHOH | ~8.5 (broad) | - |

| -NHOH | ~9.5 (broad) | - |

This table presents predicted NMR chemical shifts based on analogous structures and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of "this compound" by providing a highly accurate mass measurement of the molecular ion. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating ions of this compound. acs.orgnih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the protonated molecule [M+H]⁺. Key fragmentations could include the loss of methanol (CH₃OH) from the ester group, the loss of water (H₂O), or the loss of the hydroxyl radical (•OH) from the hydroxyamino group. The fragmentation pattern can provide valuable structural information and help in distinguishing it from isomers.

Hypothetical HRMS Fragmentation Data:

| Ion | Calculated m/z (for C₈H₉NO₃) | Fragmentation Pathway |

| [M+H]⁺ | 168.0655 | - |

| [M+H - H₂O]⁺ | 150.0549 | Loss of water |

| [M+H - CH₃OH]⁺ | 136.0393 | Loss of methanol |

| [M+H - •OH]⁺ | 151.0628 | Loss of hydroxyl radical |

| [C₇H₆NO]⁺ | 120.0444 | Loss of H₂O and CO |

This table presents hypothetical high-resolution mass spectrometry data for illustrative purposes.

UV-Vis Spectroscopy for Concentration Determination in In Vitro Experimental Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and accessible analytical technique for quantifying the concentration of chromophoric compounds in solution. For aromatic compounds like this compound, the presence of the benzene ring and its substituents gives rise to characteristic absorption of UV light. libretexts.orgyoutube.com This property is exploited to determine its concentration in various in vitro experimental setups.

The methodology is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a calibration curve is first established. This involves preparing a series of standard solutions of the compound at known concentrations and measuring the absorbance of each at a specific wavelength, known as the wavelength of maximum absorbance (λmax). researchgate.net The λmax is the wavelength at which the compound absorbs the most light, providing the highest sensitivity for detection. For aromatic amines and related derivatives, this typically falls within the 200-400 nm range. libretexts.orgresearchgate.net

The absorbance values are then plotted against their corresponding concentrations to generate a linear calibration curve. The equation of this line allows for the calculation of the concentration of this compound in unknown samples, such as those from in vitro assays, by measuring their absorbance. nih.gov It is crucial that the solvent used for the standards and the unknown samples is the same, as the solvent can influence the λmax. Common solvents for such analyses include ethanol, methanol, or aqueous buffers, depending on the solubility of the compound and the experimental conditions. researchgate.net

Table 1: Illustrative Parameters for UV-Vis Concentration Determination

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Instrument | UV-Vis Spectrophotometer | Dual-beam or single-beam |

| Wavelength (λmax) | Wavelength of maximum absorbance | ~230-280 nm (Estimated for benzoate (B1203000) derivatives) researchgate.net |

| Solvent/Blank | Solution used to dissolve the sample and calibrate the instrument | Phosphate Buffer, Methanol, Ethanol |

| Calibration Range | Range of known concentrations used to create the standard curve | 0.1 - 100 µg/mL |

| Path Length | Width of the cuvette holding the sample | 1 cm (Standard) |

| Detection Mode | Measurement of light absorbed by the sample | Absorbance |

Development of Hyphenated Analytical Techniques for Complex Biological Extracts (from in vitro studies)

In vitro studies investigating the metabolism or interaction of this compound often generate complex biological extracts containing the parent compound, its metabolites, and endogenous matrix components. To analyze these mixtures with high sensitivity and specificity, hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. It is particularly well-suited for analyzing trace levels of molecules like this compound and its metabolites in biological extracts from in vitro studies. nih.govfrontiersin.org

The technique first employs high-performance liquid chromatography (HPLC) to separate the components of the mixture. vu.edu.au The separation is typically achieved on a reversed-phase column (e.g., C18) where compounds are separated based on their hydrophobicity. nih.gov A mobile phase, often a gradient mixture of water with a small amount of acid (like formic acid) and an organic solvent (like acetonitrile or methanol), carries the sample through the column. nih.govrsc.org

After separation, the compounds elute from the HPLC column and enter the mass spectrometer source, commonly an electrospray ionization (ESI) source, which ionizes the molecules. nih.gov The ionized molecules are then guided into the tandem mass spectrometer (MS/MS). In the first stage (MS1), an ion corresponding to the compound of interest (the precursor ion) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process of selecting a precursor ion and monitoring its specific fragment ions is known as Multiple Reaction Monitoring (MRM) and provides exceptional specificity and sensitivity for quantification. vu.edu.au

Given that N-hydroxyamino compounds can be reactive intermediates, in vitro studies often use trapping agents like glutathione (B108866) (GSH) or potassium cyanide (KCN) to form stable adducts that can be readily analyzed by LC-MS/MS. nih.govoulu.fiwaters.commdpi.com This approach allows for the indirect detection and characterization of transient metabolic products. rsc.org

Table 2: Typical Parameters for LC-MS/MS Analysis of Benzoate Derivatives and Metabolites

| Parameter | Description | Typical Setting |

|---|---|---|

| Separation | High-Performance Liquid Chromatography (HPLC) | Agilent 1200 or similar rsc.org |

| Column | Stationary phase for separation | Eclipse plus C18 (4.6 × 150 mm, 3.5 μm) nih.gov |

| Mobile Phase | Solvent system to elute compounds | A: 0.1% Formic Acid in Water; B: Acetonitrile nih.govrsc.org |

| Flow Rate | Speed of mobile phase | 0.3 - 1.0 mL/min vu.edu.aursc.org |

| Ionization Source | Method for ionizing the analyte | Electrospray Ionization (ESI), Positive or Negative Mode nih.gov |

| Mass Spectrometer | Detector for mass analysis | Triple Quadrupole (QQQ) or Ion Trap nih.govrsc.org |

| Detection Mode | Scan type for quantification/identification | Multiple Reaction Monitoring (MRM) or Full Scan vu.edu.aursc.org |

| Trapping Agents | Used for stabilizing reactive intermediates | Glutathione (GSH), Potassium Cyanide (KCN) nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. d-nb.info In the context of research involving this compound, GC-MS can be employed to analyze related volatile components or degradation products within an in vitro system. Benzoic acid and its esters, for example, can be analyzed effectively using this method. gcms.czresearchgate.netjournalijar.com

The process begins with the injection of the sample into a heated port, where the volatile components are vaporized. These gaseous analytes are then transported by an inert carrier gas (e.g., helium or nitrogen) through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase, and separation occurs based on the differential partitioning of compounds between the stationary phase and the mobile gas phase, which is largely dependent on their boiling points and polarity.

Upon exiting the column, the separated compounds enter the mass spectrometer's ion source, where they are typically fragmented by electron impact (EI). This fragmentation process creates a unique mass spectrum for each compound, which serves as a "chemical fingerprint." By comparing this spectrum to established libraries, such as the NIST mass spectral library, the compound can be identified. nih.gov

For non-volatile or thermally labile compounds, a derivatization step may be required prior to GC-MS analysis to convert them into more volatile and stable derivatives. For analyzing volatile compounds directly from a liquid or solid matrix, headspace sampling techniques like Headspace Solid-Phase Microextraction (HS-SPME) can be coupled with GC-MS. nih.govmdpi.com This minimizes sample preparation and allows for the sensitive detection of volatile analytes. mdpi.com

Table 3: General Parameters for GC-MS Analysis of Volatile Benzoate Derivatives

| Parameter | Description | Typical Setting |

|---|---|---|

| Sampling Method | Introduction of volatile compounds | Headspace Solid-Phase Microextraction (HS-SPME) mdpi.com |

| GC Column | Stationary phase for separation | RESTEK WAX or similar capillary column (e.g., 30 m x 0.53 mm) nih.gov |

| Carrier Gas | Inert gas to move analytes through the column | Helium or High-Purity Nitrogen nih.gov |

| Oven Program | Temperature gradient to elute compounds | e.g., Start at 60°C, ramp to 250°C |

| Ionization Mode | Method for fragmenting analytes | Electron Impact (EI, 70 eV) |

| Mass Analyzer | Device to separate ions by m/z | Quadrupole or Ion Trap |

| Detector | Records the ion signal | Electron Multiplier |

| Identification | Method for compound identification | Comparison with NIST Mass Spectral Library nih.gov |

Future Perspectives and Emerging Research Avenues for Methyl 4 Hydroxyamino Benzoate and Its Congeners

Exploration of Novel Biochemical Target Classes for Mechanistic Studies

The future of drug discovery and chemical biology hinges on the identification and validation of novel molecular targets. Arylhydroxylamines, including congeners of Methyl 4-(hydroxyamino)benzoate, present a promising class of molecules for exploring new biochemical pathways and mechanisms of action.

One area of significant potential lies in the realm of antimicrobial research . Studies on N-substituted hydroxylamine (B1172632) derivatives have revealed their capacity to act as specific inhibitors of ribonucleotide reductase (RNR). nih.govacs.org This enzyme is crucial for DNA synthesis and repair in bacteria, making it an attractive target for new antibacterial agents. The proposed mechanism involves the hydroxylamine moiety acting as a free radical scavenger, thereby disrupting the catalytic cycle of RNR. nih.govacs.org This discovery opens the door for designing and screening libraries of hydroxylamine-containing compounds, including derivatives of this compound, against a panel of bacterial and fungal pathogens to identify new leads for anti-infective therapies.

Another avenue for exploration is the targeting of cell membranes . Synthetic arylamide foldamers, designed to mimic the amphiphilic structure of natural antimicrobial peptides, have demonstrated potent bactericidal activity by inducing membrane stress and increasing the permeability of bacterial outer membranes. nih.gov Given the structural similarities, it is conceivable that certain derivatives of this compound could be engineered to exhibit similar membrane-disrupting properties. Future research could focus on synthesizing and testing such analogs for their ability to perturb microbial or even cancer cell membranes, potentially leading to the development of novel therapeutic agents that are less prone to conventional resistance mechanisms.

Furthermore, the microbial conversion of 4-hydroxylaminobenzoic acid has been noted in the context of producing other valuable compounds, suggesting that enzymes in microbial systems can recognize and process this scaffold. nih.gov This points towards the potential for exploring the microbial metabolome to identify novel enzymes that interact with this compound and its analogs. Such enzymes could themselves become targets for inhibition or be harnessed for biocatalytic applications.

Integration of this compound into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid evaluation of large chemical libraries for biological activity. enamine.netyoutube.com The integration of this compound and its congeners into HTS platforms represents a significant opportunity to uncover novel biological functions and applications for this class of compounds.

HTS campaigns can be designed to screen for a wide array of biological activities. For instance, libraries of hydroxylamine derivatives could be screened against panels of kinases, proteases, or other enzymes implicated in disease. A notable example is the use of HTS to identify small molecules that enhance the pharmacological effects of oligonucleotides, a challenge in nucleic acid-based therapies. nih.gov Similarly, HTS has been employed to discover inhibitors of enzymes like α-methylacyl-CoA racemase (AMACR), a target in prostate cancer. bath.ac.uk By incorporating this compound derivatives into such screens, researchers may identify compounds that modulate the activity of these and other important biological targets.

Moreover, the development of novel HTS assays can be tailored to the specific chemical properties of hydroxylamines. For example, a high-throughput visual screening method was developed for p-hydroxybenzoate hydroxylase to identify mutants with improved activity for producing phenolic compounds. nih.gov A similar approach could be devised to screen for enzymes that metabolize or are inhibited by this compound, or to screen for derivatives with enhanced stability or cell permeability.

The table below outlines potential HTS strategies for this compound and its congeners:

| Screening Strategy | Target Class/Assay Type | Potential Application |

| Target-Based Screening | Enzyme Inhibition Assays (e.g., RNR, Kinases, Proteases) | Discovery of novel enzyme inhibitors for therapeutic development. |

| Phenotypic Screening | Antimicrobial Susceptibility Testing | Identification of new antibacterial or antifungal agents. |

| Cell Viability Assays (e.g., Cancer Cell Lines) | Discovery of novel anticancer compounds. | |

| Mechanism-Based Screening | Membrane Permeability Assays | Identification of membrane-disrupting agents. |

| Reporter Gene Assays | Elucidation of novel mechanisms of action. | |

| Enhancer/Sensitizer Screening | Oligonucleotide Uptake/Activity Assays | Discovery of compounds that improve the efficacy of nucleic acid-based drugs. |

Innovative Synthetic Strategies for Structurally Complex Derivatives

The exploration of the full potential of this compound and its congeners is intrinsically linked to the ability to synthesize a diverse range of structurally complex derivatives. Recent advances in synthetic organic chemistry offer powerful tools to achieve this goal.

One promising approach is the use of palladium-catalyzed cross-coupling reactions . For instance, an efficient method for the O-arylation of ethyl acetohydroximate using aryl halides has been developed, providing access to O-arylhydroxylamines that would be difficult to prepare using traditional methods. nih.gov This strategy could be adapted to synthesize a wide variety of O-substituted derivatives of this compound, allowing for the systematic exploration of structure-activity relationships.

Continuous flow synthesis is another innovative technique that offers advantages in terms of safety, efficiency, and scalability. A continuous flow process for the selective hydrogenation of nitroarenes to N-arylhydroxylamines has been reported, utilizing a Pt/C catalyst and an additive to enhance selectivity. nih.gov This methodology could be applied to the synthesis of this compound and its analogs on a larger scale, facilitating their use in extensive screening campaigns and further downstream applications.

Furthermore, the development of cascade reactions provides an elegant and atom-economical way to construct complex molecular architectures from simple starting materials. A cooperative gold/zinc catalyzed cascade approach has been used to synthesize tryptophan derivatives from N-arylhydroxylamines and alkynes. researchgate.net Exploring similar cascade reactions starting from this compound could lead to the discovery of novel heterocyclic scaffolds with interesting biological properties.

The table below summarizes some innovative synthetic strategies applicable to the derivatization of this compound:

| Synthetic Strategy | Description | Potential Advantages |

| Palladium-Catalyzed O-Arylation | Cross-coupling of the hydroxylamine moiety with aryl halides. | Broad substrate scope, access to diverse O-aryl derivatives. nih.gov |

| Continuous Flow Hydrogenation | Selective reduction of nitroarenes in a continuous flow reactor. | Improved safety, scalability, and control over reaction conditions. nih.gov |

| Cascade Reactions | Multi-step transformations in a single pot. | Increased efficiency, atom economy, and molecular complexity. researchgate.net |

| Direct N-O Bond Formation | Nucleophilic displacement reactions to form the N-O bond. | Convergent synthesis of trisubstituted hydroxylamines. mdpi.com |

Development of Advanced Analytical and Imaging Probes for Research Purposes

The ability to visualize and quantify biological processes at the molecular level is crucial for advancing our understanding of biology and disease. This compound and its congeners can serve as valuable platforms for the development of advanced analytical and imaging probes. nih.govgrotlilab.net

A key example is the design of fluorescent probes . A phthalimide-based probe containing an N-arylhydroxylamine group has been developed for the sensitive and specific detection of copper ions. rsc.org The detection mechanism relies on a copper-mediated reaction of the hydroxylamine moiety, leading to a fluorescent signal. This principle could be extended to design probes for other metal ions or reactive oxygen species by modifying the aromatic backbone and substituents of this compound.

The development of bioluminogenic probes is another exciting frontier. While not directly involving an arylhydroxylamine, the design of probes for enzymes like aminopeptidase (B13392206) N that generate a bioluminescent signal upon enzymatic cleavage demonstrates the potential of creating "turn-on" probes for biological imaging. nih.gov It is conceivable that derivatives of this compound could be incorporated into similar probe designs, where enzymatic activity or a specific analyte unmasks a luminophore or a substrate for a luciferase.

Furthermore, the synthesis of nanomaterial-based activatable imaging probes offers enhanced sensitivity and specificity. rsc.org These probes are designed to amplify an imaging signal only in response to a specific biological event. Arylhydroxylamine derivatives could be conjugated to nanoparticles and designed to be released or activated in a target-specific manner, for example, in the tumor microenvironment or within specific cellular compartments.

The table below highlights potential applications of this compound derivatives as research probes:

| Probe Type | Design Principle | Potential Application |

| Fluorescent Probes | Analyte-triggered chemical reaction leading to fluorescence. | Detection and imaging of metal ions, reactive oxygen species, or enzyme activity. rsc.org |

| Bioluminogenic Probes | Enzymatic cleavage releases a substrate for a bioluminescent reaction. | In vivo imaging of enzyme activity in deep tissues. nih.gov |

| PET/SPECT Probes | Incorporation of a radionuclide for nuclear imaging. | Non-invasive imaging of biochemical pathways and drug distribution. nih.gov |

| Nanoparticle-Based Probes | Conjugation to nanoparticles for targeted delivery and signal amplification. | Highly sensitive and specific imaging of disease biomarkers. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(hydroxyamino)benzoate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : this compound can be synthesized via reductive amination or hydroxylamine substitution. For example, nitro precursors (e.g., Methyl 4-nitrobenzoate) can be reduced using catalytic hydrogenation (Pd/C with H₂) or sodium dithionite to introduce the hydroxyamino group . Reaction optimization should focus on pH control (weakly acidic conditions stabilize the hydroxyamino group) and temperature (25–40°C to avoid decomposition). Monitoring via TLC or HPLC is critical to track intermediate formation .

- Data Consideration : Yield improvements (e.g., from 60% to 85%) are achievable by adjusting stoichiometric ratios (e.g., hydroxylamine hydrochloride in excess) and using aprotic solvents (e.g., DMF) to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

- Methodological Answer :

- Spectroscopy : FT-IR confirms the hydroxyamino (–NHOH) stretch (~3300 cm⁻¹) and ester carbonyl (~1700 cm⁻¹). ¹H NMR (DMSO-d₆) shows distinct peaks for the aromatic protons (δ 7.2–8.1 ppm) and hydroxyamino protons (δ 9.2–10.5 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities. Purity ≥98% is achievable with gradient elution .

- Melting Point : The compound’s melting range (e.g., 125–128°C) should align with literature values to confirm crystallinity and absence of solvates .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability and reactivity be resolved in different solvent systems?

- Methodological Answer : Stability studies should assess degradation kinetics under varying conditions (pH, light, temperature). For example:

- Acidic Media : Hydroxyamino groups may protonate, leading to ester hydrolysis. Monitor via pH-controlled stability chambers and LC-MS to identify degradation products (e.g., 4-hydroxybenzoic acid) .

- Oxidative Environments : Use radical scavengers (e.g., BHT) in polar solvents (e.g., ethanol) to suppress oxidation of the –NHOH moiety. Redox stability can be quantified via cyclic voltammetry .

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Model the electron density of the hydroxyamino group to predict nucleophilic sites. For example, Fukui indices highlight susceptibility to electrophilic attack, guiding derivatization strategies .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors). The ester moiety’s orientation in binding pockets can be optimized using AutoDock Vina, with free energy scores (<-7 kcal/mol indicating strong binding) .

Q. How does structural modification of the hydroxyamino group impact the compound’s physicochemical and biological properties?

- Methodological Answer :

- Derivatization : Introduce acyl or alkyl groups to the –NHOH moiety. For example, acetylation (using acetic anhydride) increases lipophilicity (logP from 1.6 to 2.8), enhancing membrane permeability .

- Biological Assays : Compare parent and modified compounds in cytotoxicity assays (e.g., MTT on HeLa cells). Methyl 4-(acetylamino)benzoate derivatives show reduced cytotoxicity (IC₅₀ > 100 µM vs. 50 µM for the parent) but lower solubility .

- Data Interpretation : Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity. Electron-withdrawing groups on the aryl ring may destabilize the hydroxyamino group, altering redox behavior .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for hydroxylamine reactions to avoid hydrolysis.

- Characterization : Always cross-validate purity via orthogonal methods (e.g., NMR + HPLC).

- Computational Modeling : Include solvent correction terms (e.g., COSMO-RS) in DFT calculations for aqueous systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.